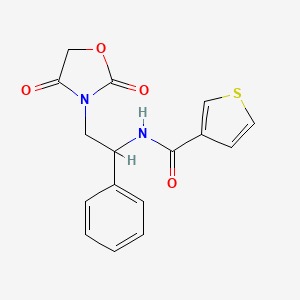

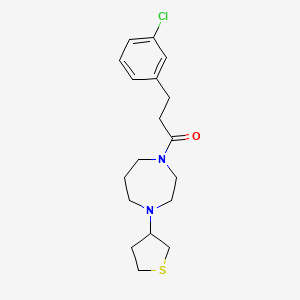

![molecular formula C14H15N3O3S2 B2944073 N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428362-52-0](/img/structure/B2944073.png)

N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-yl derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their cytotoxicity .

Synthesis Analysis

An efficient procedure for the synthesis of diverse benzo[d]thiazole derivatives has been developed via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives has been studied in acetonitrile by the combined use of steady state and time dependent spectroscopy and DFT calculations .Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol-2-yl derivatives involve the construction of C–S and C–N bonds via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .Applications De Recherche Scientifique

Synthesis and Characterization

A cornerstone of the research on "N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide" and its analogs involves the development of novel synthetic routes. For instance, the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, employing initial cyclization reactions, showcases innovative approaches to creating compounds with potential bioactivity (Park et al., 2009). Similarly, the synthesis of metal complexes of heterocyclic sulfonamide showcases the exploration of carbonic anhydrase inhibitory properties, illustrating the compound's utility in generating new inhibitors with potential therapeutic applications (Büyükkıdan et al., 2013).

Antimicrobial and Antitumor Activities

Research has also focused on evaluating the biological activities of compounds similar to "this compound." For example, the synthesis and in vitro antimicrobial evaluation of benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives against various bacterial and fungal strains demonstrate the potential antimicrobial properties of these compounds (Gilani et al., 2016). Additionally, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents highlights the exploration of thiazole derivatives for potential antitumor applications (Hafez et al., 2017).

Biochemical Impacts

The biochemical impacts of compounds structurally related to "this compound" are significant. For instance, the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm illustrate the agricultural applications of these compounds (Soliman et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

It’s worth noting that similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Similar compounds have been shown to activate p53 via mitochondrial-dependent pathways , suggesting that this compound may also affect these pathways and their downstream effects.

Result of Action

Similar compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-cyclopropylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-13(9-7-17(8-9)22(19,20)10-5-6-10)16-14-15-11-3-1-2-4-12(11)21-14/h1-4,9-10H,5-8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLBHLOEHXCIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

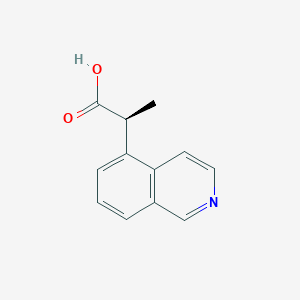

![5-Bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2943990.png)

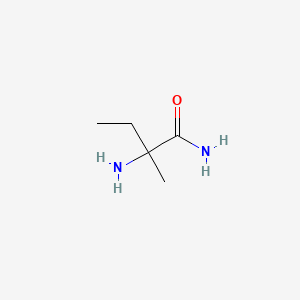

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

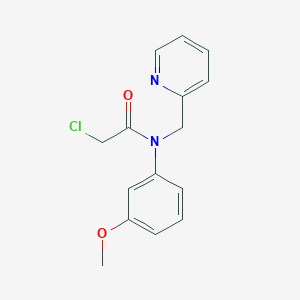

![N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide](/img/structure/B2944001.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)

![6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2944008.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)